molecular formula C14H20O9 B12293211 D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate

Cat. No.: B12293211
M. Wt: 332.30 g/mol
InChI Key: ULWHEXUWXLOVPV-AAVRWANBSA-N
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Description

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is a derivative of D-mannitol, a sugar alcohol. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the mannitol molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate typically involves the acetylation of D-mannitol. The process begins with the dehydration of D-mannitol to form 1,5-anhydro-D-mannitol. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate involves its interaction with various molecular targets. In biological systems, it can act as an osmotic diuretic, drawing water into the renal tubules and increasing urine output. It also affects carbohydrate metabolism by inhibiting certain enzymes involved in glycolysis and gluconeogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitol
  • 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol
  • 2,5-Anhydro-D-mannitol

Uniqueness

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties. Compared to its analogs, it has different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications .

Properties

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

ULWHEXUWXLOVPV-AAVRWANBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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